molecular formula C14H11ClN2O2 B1340137 4-(1H-Benzoimidazol-2-YL)-benzoic acid hydrochloride CAS No. 1052535-69-9

4-(1H-Benzoimidazol-2-YL)-benzoic acid hydrochloride

Cat. No.: B1340137
CAS No.: 1052535-69-9
M. Wt: 274.7 g/mol
InChI Key: YUSLWJNWXZLZIX-UHFFFAOYSA-N
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Description

4-(1H-Benzoimidazol-2-YL)-benzoic acid hydrochloride is a compound that features a benzimidazole ring fused to a benzoic acid moiety. Benzimidazole derivatives are known for their wide range of biological activities, including antimicrobial, antiviral, and anticancer properties . This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1H-Benzoimidazol-2-YL)-benzoic acid hydrochloride typically involves the reaction of o-phenylenediamine with aromatic carboxylic acids in the presence of a strong dehydrating agent like polyphosphoric acid (PPA) or polyphosphoric acid trimethylsilyl ester . The reaction is carried out under reflux conditions at temperatures ranging from 140°C to 220°C for about 4 hours . Microwave-assisted synthesis has also been reported, which involves heating a mixture of p-aminobenzoic acid and PPA in a microwave oven at 20% irradiation power for 1 minute and 40 seconds .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. The reaction conditions are optimized to ensure high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(1H-Benzoimidazol-2-YL)-benzoic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The benzimidazole ring can be oxidized to form N-oxides.

    Reduction: Reduction reactions can convert nitro groups to amino groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like sodium borohydride and hydrogen gas in the presence of a catalyst are used.

    Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are commonly used.

Major Products Formed

The major products formed from these reactions include various substituted benzimidazole derivatives, which can exhibit different biological activities depending on the nature of the substituents.

Scientific Research Applications

4-(1H-Benzoimidazol-2-YL)-benzoic acid hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(1H-Benzoimidazol-2-YL)-benzoic acid hydrochloride involves its interaction with various molecular targets. The benzimidazole ring can bind to enzymes and proteins, inhibiting their activity. This interaction can disrupt cellular processes, leading to the compound’s antimicrobial and anticancer effects . The exact molecular pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(1H-Benzoimidazol-2-YL)-benzoic acid hydrochloride is unique due to its specific structure, which combines the benzimidazole ring with a benzoic acid moiety. This combination enhances its potential biological activities and makes it a valuable compound in medicinal chemistry.

Properties

IUPAC Name

4-(1H-benzimidazol-2-yl)benzoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2O2.ClH/c17-14(18)10-7-5-9(6-8-10)13-15-11-3-1-2-4-12(11)16-13;/h1-8H,(H,15,16)(H,17,18);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUSLWJNWXZLZIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C3=CC=C(C=C3)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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